3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol
Description
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a pyrimidine derivative featuring a methylamino (-NHCH₃) substituent at position 2 of the pyrimidine ring and a propanol (-CH₂CH₂CH₂OH) chain at position 5. The pyrimidine core provides a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions. The methylamino group contributes basicity and hydrogen-bond-donating capacity, while the propanol side chain enhances hydrophilicity and conformational flexibility.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-9-8-10-5-7(6-11-8)3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
IWYZYUHYTAVCDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=N1)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol typically involves the reaction of 2-(methylamino)pyrimidine with propanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 2-(methylamino)pyrimidine and propanal
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products
Oxidation: 3-[2-(Methylamino)pyrimidin-5-yl]propanal or 3-[2-(Methylamino)pyrimidin-5-yl]propanoic acid
Reduction: Dihydro-3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to receptors and altering signal transduction processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol with three analogs from literature and catalogs, focusing on structural variations, molecular properties, and inferred functional implications.
Structural and Molecular Comparisons
Key Differences and Implications
Pyrimidine vs. Pyridine Core
Substituent Effects
- Methylamino vs.
- Propanol vs. Propargyl/Propenol Chains: The flexible propanol chain in the target compound contrasts with the rigid propargyl () or conjugated propenol () groups. Flexibility may enhance adaptability in binding pockets .
Electronic Properties
- Electron-withdrawing groups (e.g., chloro in , bromo in ) increase electrophilicity, making these compounds more reactive in substitution reactions. The target’s methylamino group, a weak electron donor, may stabilize the ring against electrophilic attack .
Biological Activity
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is C₉H₁₂N₄O. The compound features a pyrimidine ring substituted with a methylamino group and a propanol side chain, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The methylamino group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study highlighted that derivatives of pyrimidine showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of 0.03 µM against A549 cells, indicating strong cytotoxicity .
Table 1: Anticancer Efficacy of Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 16 | MCF-7 | 0.09 | High |
| 16 | A549 | 0.03 | Very High |
| 25 | HCT116 | <100 | Moderate |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine ring and the propanol side chain significantly influence the biological activity of the compounds. For instance, changes in substitution patterns on the pyrimidine ring can enhance selectivity for specific targets or improve solubility, thus affecting bioavailability and potency.
Figure 1: Summary of SAR Findings
SAR Findings (Placeholder for actual data visualization)
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Case Study A : In a study involving lung cancer xenografts, treatment with a related compound resulted in a significant reduction in tumor size compared to controls.
- Case Study B : An evaluation of antimicrobial efficacy showed that the compound effectively inhibited bacterial growth in infected animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
